molecular formula C19H30N2O3 B1196927 Fenalamide CAS No. 4551-59-1

Fenalamide

Cat. No. B1196927
CAS RN: 4551-59-1
M. Wt: 334.5 g/mol
InChI Key: RMQKPRRJSKFBRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fenalamide is a member of acetamides.

Scientific Research Applications

Anti-Cancer Activity and Metabolic Benefits

Fenretinide, a compound closely related to Fenalamide, has been predominantly studied for its potential in cancer prevention and therapy. Besides its anticancer properties, Fenretinide has also shown promise in preventing high-fat diet-induced obesity, insulin resistance, and glucose intolerance. The compound operates through multiple signaling pathways, including retinoid homeostasis, reactive oxygen species generation, and inhibition of ceramide synthesis. It induces apoptosis and autophagy, playing a crucial role in cell death and survival mechanisms. Notably, Fenretinide's metabolites may serve as alternative therapeutic options, although the clinical effectiveness of Fenretinide in humans requires further validation through clinical trials (Mody & Mcilroy, 2014).

Pharmacological Diversity of Foeniculum vulgare

Foeniculum vulgare, commonly known as fennel, exhibits an extensive range of pharmacological properties. It contains various compounds like volatile compounds, flavonoids, phenolic compounds, fatty acids, and amino acids. It has been reported to have antimicrobial, antiviral, anti-inflammatory, antimutagenic, antinociceptive, antipyretic, antispasmodic, antithrombotic, apoptotic, cardiovascular, chemomodulatory, antitumor, hepatoprotective, hypoglycemic, hypolipidemic, and memory-enhancing properties. This wide array of pharmacological activities underscores the potential of Foeniculum vulgare in pharmaceutical biology and drug development (Badgujar, Patel, & Bandivdekar, 2014).

Fenofibrate: Potential Systemic Treatment for Diabetic Retinopathy

Fenofibrate has been highlighted for its potential as a systemic treatment for diabetic retinopathy. Clinical trials have demonstrated its ability to reduce the requirement for laser treatment in diabetic retinopathy and have suggested mechanisms involving lipid and nonlipid pathways, indicating its multifaceted role in managing this condition (Wong, Simó, & Mitchell, 2012).

properties

CAS RN

4551-59-1

Product Name

Fenalamide

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate

InChI

InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22)

InChI Key

RMQKPRRJSKFBRU-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC

Canonical SMILES

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC

Other CAS RN

4551-59-1

synonyms

fenalamide
fenalamide monohydrobromide
Sch 5706

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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